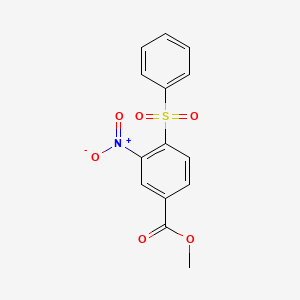

Methyl 3-nitro-4-(phenylsulfonyl)benzoate

Description

Contextual Significance in Synthetic Organic Chemistry

The importance of Methyl 3-nitro-4-(phenylsulfonyl)benzoate in synthetic organic chemistry lies in the strategic placement of its functional groups on the benzene (B151609) ring. The electron-withdrawing nature of both the nitro and phenylsulfonyl groups significantly influences the reactivity of the aromatic ring, making it susceptible to specific types of chemical reactions. The presence of the methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. This trifunctional nature allows for a stepwise and controlled manipulation of the molecule, enabling the synthesis of more complex structures.

A plausible synthetic route to Methyl 3-nitro-4-(phenylsulfonyl)benzoate involves a two-step process starting from a readily available precursor. The first step is the synthesis of methyl 3-nitro-4-(phenylsulfanyl)benzoate. This can be followed by the oxidation of the sulfide to a sulfone, yielding the target compound.

Scope and Objectives of Research on Methyl 3-nitro-4-(phenylsulfonyl)benzoate

The primary scope of research on Methyl 3-nitro-4-(phenylsulfonyl)benzoate is centered on its utility as a building block in organic synthesis. The specific objectives include the development of efficient and scalable synthetic routes to this compound and the exploration of its reactivity in various chemical transformations. A key area of investigation is the selective manipulation of its three functional groups—the nitro group, the phenylsulfonyl group, and the methyl ester—to access a diverse range of derivatives. Understanding the interplay between these functional groups is crucial for designing rational synthetic strategies towards complex target molecules.

Physicochemical Properties

Interactive Data Table: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C14H11NO6S |

| Molecular Weight | 321.31 g/mol |

| Appearance | Predicted to be a solid |

| Melting Point | Predicted to be higher than 113 °C |

| Boiling Point | Predicted to be higher than 429.3 °C |

| Solubility | Likely soluble in polar organic solvents |

Synthesis and Mechanistic Pathways

A probable synthetic pathway to Methyl 3-nitro-4-(phenylsulfonyl)benzoate involves the oxidation of methyl 3-nitro-4-(phenylsulfanyl)benzoate. This transformation is a common and well-established reaction in organic chemistry.

Reaction Scheme:

Detailed Mechanistic Steps:

The oxidation of the sulfide to the sulfone can be achieved using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The reaction proceeds through a sulfoxide intermediate. The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant, followed by the transfer of an oxygen atom to the sulfur. A second oxidation step then converts the sulfoxide to the sulfone.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-(benzenesulfonyl)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6S/c1-21-14(16)10-7-8-13(12(9-10)15(17)18)22(19,20)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALLFXPBUDIJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles

Electrophilic Aromatic Substitution on Substituted Benzoates

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. In the case of Methyl 3-nitro-4-(phenylsulfonyl)benzoate, the benzene (B151609) ring is highly deactivated towards electrophilic attack due to the presence of three strong electron-withdrawing groups: the methoxycarbonyl group (-COOCH₃), the nitro group (-NO₂), and the phenylsulfonyl group (-SO₂Ph).

Both the nitro group and the phenylsulfonyl group are powerful deactivating groups and are meta-directors. libretexts.orgwikipedia.orgvedantu.com This is because they withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. organicchemistrytutor.comyoutube.com The positive charge on the nitrogen atom of the nitro group and the sulfur atom of the phenylsulfonyl group strongly pulls electron density out of the ring. youtube.com The methoxycarbonyl group is also a deactivating, meta-directing group.

When considering a further electrophilic substitution on Methyl 3-nitro-4-(phenylsulfonyl)benzoate, the incoming electrophile would be directed to the positions meta to all three existing substituents. The available positions for substitution are at C2 and C6. Both the nitro group at C3 and the phenylsulfonyl group at C4 direct incoming electrophiles to the C2 and C6 positions (meta to themselves). The ester group at C1 directs to the C5 position, which is already substituted. Therefore, any further electrophilic substitution is expected to be extremely difficult and would likely require harsh reaction conditions. If a reaction were to occur, it would be predicted to yield a mixture of products substituted at the C2 and C6 positions.

Directing Effects of Substituents on Electrophilic Aromatic Substitution:

| Substituent | Nature | Directing Effect |

| -COOCH₃ | Deactivating | Meta |

| -NO₂ | Deactivating | Meta |

| -SO₂Ph | Deactivating | Meta |

Nucleophilic Substitution Reactions Involving the Phenylsulfonyl Group

Nucleophilic aromatic substitution (SNA) typically occurs when an aromatic ring is substituted with strong electron-withdrawing groups, which activate the ring towards attack by a nucleophile. masterorganicchemistry.com In Methyl 3-nitro-4-(phenylsulfonyl)benzoate, the presence of the nitro and methoxycarbonyl groups, particularly ortho and para to the phenylsulfonyl group, makes the carbon atom to which the sulfonyl group is attached (C4) highly electrophilic and susceptible to nucleophilic attack.

The phenylsulfonyl group can act as a leaving group in such reactions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing nitro and ester groups. A variety of nucleophiles, such as alkoxides, amines, and thiolates, can displace the phenylsulfonyl group.

Reactivity of the Nitro Group: Reduction and Further Functionalization

The nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities, most commonly through reduction. The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis, often leading to the corresponding anilines. wikipedia.orgnumberanalytics.com

For Methyl 3-nitro-4-(phenylsulfonyl)benzoate, the nitro group can be selectively reduced to an amino group (-NH₂) to form Methyl 3-amino-4-(phenylsulfonyl)benzoate. This transformation can be achieved using a variety of reducing agents. wikipedia.org

Common Reagents for the Reduction of Aromatic Nitro Groups:

| Reagent | Conditions |

| H₂, Pd/C | Catalytic hydrogenation |

| Sn, HCl | Metal in acidic media |

| Fe, HCl | Metal in acidic media |

| Na₂S₂O₄ | Sodium dithionite (B78146) |

The resulting amino group can then undergo a wide range of further functionalization reactions, such as diazotization followed by substitution (Sandmeyer reaction), acylation, and alkylation, providing a pathway to a diverse array of substituted benzoate (B1203000) derivatives.

Reactions Involving the Phenylsulfonyl Group

The phenylsulfonyl group plays a significant role in the reactivity of the molecule, primarily through its ability to undergo carbon-sulfur bond fission and to act as a leaving or activating group.

The carbon-sulfur bond in aryl sulfones can be cleaved under various conditions. In the context of Methyl 3-nitro-4-(phenylsulfonyl)benzoate, nucleophilic attack at the carbon atom bearing the sulfonyl group can lead to C-S bond cleavage, as discussed in the section on nucleophilic aromatic substitution.

Reductive cleavage of the C-S bond is also a possible reaction pathway, often employing strong reducing agents or specific catalytic systems. Desulfonylation can also be achieved under certain conditions, for instance, through the use of nickel catalysts in cross-coupling reactions where the sulfonyl group is ultimately removed. mdpi.com

As previously mentioned, the phenylsulfonyl group is a competent leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by other electron-withdrawing substituents. nih.govrsc.org Its ability to stabilize a negative charge makes the corresponding sulfinate anion a relatively stable species.

Furthermore, the phenylsulfonyl group acts as a powerful activating group for nucleophilic aromatic substitution by strongly withdrawing electron density from the aromatic ring, thereby making the ring more electrophilic. nih.gov This activating effect is crucial for the displacement of the sulfonyl group itself or other leaving groups that might be present on the ring.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group in Methyl 3-nitro-4-(phenylsulfonyl)benzoate is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-nitro-4-(phenylsulfonyl)benzoic acid.

Under basic conditions (saponification), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion, followed by protonation of the carboxylate, yields the carboxylic acid. The rate of basic hydrolysis is enhanced by the presence of the electron-withdrawing nitro and phenylsulfonyl groups, which increase the electrophilicity of the carbonyl carbon. semanticscholar.orgpsu.eduresearchgate.net

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Transesterification, the conversion of one ester to another, can also be achieved by reacting Methyl 3-nitro-4-(phenylsulfonyl)benzoate with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgucla.eduresearchgate.net This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed. ucla.edutcu.edu

Exploration of Rearrangement Reactions

The Smiles rearrangement involves the attack of a nucleophile on an activated aromatic ring, leading to the displacement of a leaving group. wikipedia.orgscispace.com In the case of Methyl 3-nitro-4-(phenylsulfonyl)benzoate, the reaction would be initiated by a nucleophilic species. For the purpose of this exploration, let us consider a generic intramolecular nucleophile, represented as 'Y' in a side chain, which is a common feature in substrates known to undergo this rearrangement. The key structural features of Methyl 3-nitro-4-(phenylsulfonyl)benzoate that favor such a rearrangement are:

An Activated Aromatic Ring: The presence of a strongly electron-withdrawing nitro group at the 3-position significantly activates the benzene ring towards nucleophilic attack.

A Good Leaving Group: The phenylsulfonyl group at the 4-position can act as a competent leaving group.

Favorable Stereochemistry: The ortho-positioning of the nitro group relative to the phenylsulfonyl substituent creates an ideal electronic environment for the stabilization of the intermediate formed during the nucleophilic attack.

The proposed mechanism for a Smiles rearrangement of a derivative of Methyl 3-nitro-4-(phenylsulfonyl)benzoate is depicted below. This mechanism is based on the established pathway for Smiles rearrangements of analogous nitro-aryl sulfones.

Step 1: Nucleophilic Attack The reaction is initiated by the deprotonation of a nucleophilic group (e.g., an alcohol or amine) in a side chain, which then attacks the ipso-carbon atom bonded to the phenylsulfonyl group. This forms a spirocyclic intermediate known as a Meisenheimer complex.

Step 2: Ring Opening The Meisenheimer complex is stabilized by the delocalization of the negative charge onto the nitro group. The complex then undergoes ring-opening through the cleavage of the carbon-sulfur bond, expelling the phenylsulfinate anion as the leaving group.

Step 3: Tautomerization The resulting intermediate then tautomerizes to yield the final, more stable rearranged product.

The feasibility and rate of the Smiles rearrangement are highly dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. For instance, the presence of additional electron-withdrawing groups would be expected to accelerate the reaction.

Kinetics and Thermodynamics of Key Transformations

Kinetics: The rate of the Smiles rearrangement is primarily determined by the rate-determining step, which is typically the initial nucleophilic attack to form the Meisenheimer complex. hud.ac.uk The factors influencing the rate constant (k) for this step include:

Nucleophilicity of the Attacking Group: A more potent nucleophile will lead to a faster reaction.

Electrophilicity of the Aromatic Ring: The presence of the nitro group significantly enhances the electrophilicity of the ipso-carbon, thereby increasing the reaction rate.

Solvent Polarity: Polar aprotic solvents are generally favored as they can solvate the charged Meisenheimer intermediate, stabilizing it and lowering the activation energy.

Steric Effects: Steric hindrance around the reaction center can impede the approach of the nucleophile, thus slowing down the reaction.

While specific kinetic data for Methyl 3-nitro-4-(phenylsulfonyl)benzoate is unavailable, a hypothetical set of kinetic parameters for a Smiles rearrangement of a suitable derivative can be postulated based on analogous systems.

| Reaction Step | Hypothetical Rate Constant (k) at 298 K | Hypothetical Activation Energy (Ea) |

|---|---|---|

| Formation of Meisenheimer Complex (k₁) | 1.5 x 10⁻⁴ s⁻¹ | 75 kJ/mol |

| Ring Opening (k₂) | 3.2 x 10⁻² s⁻¹ | 60 kJ/mol |

Enthalpy (ΔH): The rearrangement is typically exothermic (negative ΔH) as a more stable product is formed. The formation of a more stabilized anion in the rearranged product contributes to this.

Entropy (ΔS): As this is an intramolecular rearrangement, the change in entropy is generally small.

The equilibrium position of the rearrangement is dictated by the relative stability of the starting material and the product. In most cases, the Smiles rearrangement is effectively irreversible due to the formation of a thermodynamically more stable product.

| Thermodynamic Parameter | Hypothetical Value for Overall Reaction |

|---|---|

| Enthalpy Change (ΔH) | -45 kJ/mol |

| Entropy Change (ΔS) | -10 J/(mol·K) |

| Gibbs Free Energy Change (ΔG) at 298 K | -42 kJ/mol |

It is crucial to reiterate that the data presented in the tables are illustrative and based on general principles and data from similar reactions. Experimental validation would be necessary to determine the precise kinetic and thermodynamic parameters for the rearrangement of Methyl 3-nitro-4-(phenylsulfonyl)benzoate.

Advanced Spectroscopic Data for Methyl 3-nitro-4-(phenylsulfonyl)benzoate Not Available in Publicly Accessible Scientific Literature

Comprehensive searches for experimental spectroscopic data pertaining to the chemical compound Methyl 3-nitro-4-(phenylsulfonyl)benzoate have yielded no specific results for its advanced characterization. Despite targeted inquiries for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic information, the scientific literature accessible through public databases does not appear to contain detailed research findings or data tables for this specific molecule.

The request for an article structured around the advanced spectroscopic characterization of Methyl 3-nitro-4-(phenylsulfonyl)benzoate, including detailed analyses of ¹H and ¹³C NMR, two-dimensional NMR techniques, characteristic vibrational modes of its nitro and sulfonyl groups, molecular ion and fragmentation analysis, and electronic transitions, cannot be fulfilled at this time due to the absence of the necessary scientific data.

Information is available for structurally related compounds, such as Methyl 3-nitrobenzoate and various other substituted nitrobenzoates. However, in strict adherence to the user's instructions to focus solely on Methyl 3-nitro-4-(phenylsulfonyl)benzoate, this information cannot be used as a substitute, as the differing substituent groups (phenylsulfonyl vs. hydrogen or methyl) would lead to significantly different spectroscopic signatures.

Therefore, the generation of a scientifically accurate and thorough article with the specified outline and data inclusions is not possible without access to dedicated research that has characterized this particular compound.

Advanced Spectroscopic Characterization in Research

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphism, crystallinity, and molecular interactions. It relies on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattering is elastic (Rayleigh scattering), where the scattered photons have the same energy as the incident photons. However, a small fraction of scattering is inelastic (Raman scattering), where the scattered photons have a different energy. The energy difference, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. A Raman spectrum, therefore, provides a vibrational fingerprint of a molecule.

Surface-Enhanced Raman Scattering (SERS) is a technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces or nanostructures. The enhancement factor can be as high as 1010 to 1011, which allows for the detection of single molecules. The two primary mechanisms of SERS enhancement are electromagnetic enhancement, resulting from the excitation of localized surface plasmons, and chemical enhancement, which involves charge-transfer between the analyte and the metal surface.

For a compound like Methyl 3-nitro-4-(phenylsulfonyl)benzoate, a theoretical Raman spectrum could be predicted using computational methods such as Density Functional Theory (DFT). Such a theoretical study would involve optimizing the molecular geometry and calculating the vibrational frequencies and their corresponding Raman intensities. The predicted spectrum would show characteristic peaks corresponding to the various functional groups present in the molecule, including:

Nitro Group (NO2): Symmetric and asymmetric stretching vibrations.

Phenylsulfonyl Group (SO2Ph): Symmetric and asymmetric stretching of the SO2 group, as well as vibrations associated with the phenyl ring.

Benzoate (B1203000) Group (COOCH3): Carbonyl (C=O) stretching, C-O stretching, and vibrations of the ester methyl group.

Aromatic Rings: C-H stretching, C=C stretching, and various ring breathing and deformation modes.

Experimental validation of these theoretical predictions would require the synthesis and purification of Methyl 3-nitro-4-(phenylsulfonyl)benzoate, followed by analysis using a Raman spectrometer. SERS studies would further involve the preparation of suitable metallic nanostructures (e.g., silver or gold colloids) and the investigation of the adsorption and enhancement of the Raman signal of the compound on these surfaces.

Due to the lack of specific experimental data in the public domain, a detailed discussion with data tables on the Raman and SERS analysis of Methyl 3-nitro-4-(phenylsulfonyl)benzoate cannot be provided at this time. Further experimental research is required to elucidate the vibrational properties of this specific compound using these powerful spectroscopic techniques.

In-depth Computational and Theoretical Analysis of Methyl 3-nitro-4-(phenylsulfonyl)benzoate Currently Unavailable in Published Literature

A comprehensive review of published scientific literature reveals a notable absence of specific computational and theoretical studies focused on the chemical compound Methyl 3-nitro-4-(phenylsulfonyl)benzoate . Despite the growing importance of computational chemistry in elucidating the structural, electronic, and reactive properties of novel molecules, dedicated research detailing this particular compound's characteristics through quantum chemical calculations is not publicly available at this time.

The inquiry for a detailed analysis structured around advanced computational methodologies—including Density Functional Theory (DFT), Ab Initio methods, Conformational Analysis, Molecular Electrostatic Potential (MEP) Mapping, Natural Bond Orbital (NBO) Analysis, and Frontier Molecular Orbital (FMO) Theory—could not be fulfilled. These analytical techniques require specific data derived from intensive computational simulations of the molecule . Such data, including optimized molecular geometry, electronic structure, potential energy surfaces, charge distribution, intramolecular interactions, and orbital energies, are generated through original research.

Searches for relevant data yielded computational studies on structurally related but distinct molecules, such as methyl 3-nitrobenzoate and various other nitrobenzoate derivatives. researchgate.netresearchgate.net For instance, theoretical studies on methyl 3-nitrobenzoate have explored its conformational behavior, molecular structure, and vibrational properties using methods like DFT and Møller–Plesset perturbation theory. researchgate.net However, the presence of the phenylsulfonyl group at the 4-position in the target compound, Methyl 3-nitro-4-(phenylsulfonyl)benzoate, introduces significant structural and electronic differences. Extrapolating data from simpler analogues would be scientifically inaccurate and would not provide a valid representation of the specific molecule of interest.

Generating the requested detailed article sections would necessitate access to specific research findings that include:

Computational and Theoretical Studies

Frontier Molecular Orbital (FMO) Theory:The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and their implications for chemical reactivity and kinetic stability.

Without published research specifically investigating Methyl 3-nitro-4-(phenylsulfonyl)benzoate, providing a scientifically accurate and non-speculative article that adheres to the requested detailed outline is not possible. The creation of such an analysis awaits dedicated computational investigation by the scientific community.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surface of a reaction, allowing for the detailed study of reaction pathways and the characterization of transient species like transition states. For a molecule like Methyl 3-nitro-4-(phenylsulfonyl)benzoate, key reactive sites include the ester group, which is susceptible to nucleophilic acyl substitution, and the aromatic ring, which can undergo nucleophilic aromatic substitution, particularly activated by the electron-withdrawing nitro and phenylsulfonyl groups.

The elucidation of a reaction mechanism hinges on the identification and characterization of its transition state (TS), which represents the maximum energy point along the reaction coordinate. Modern computational methods, such as those based on Density Functional Theory (DFT), are proficient at locating these TS structures. For a potential reaction, such as the hydrolysis of the ester group in Methyl 3-nitro-4-(phenylsulfonyl)benzoate, a transition state would involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.

Computational analysis of similar reactions, such as the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters, has shown a correlation between the rate of hydrolysis and the charge density on the carbonyl carbon. semanticscholar.org It is expected that the transition state for the hydrolysis of Methyl 3-nitro-4-(phenylsulfonyl)benzoate would feature a tetrahedral intermediate.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state downhill to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. For sulfonyl group transfer reactions, which are analogous to the reactivity of the phenylsulfonyl group, kinetic studies combined with computational analysis have been used to probe the nature of the transition state. rsc.org Such studies on related benzenesulfonates suggest that the transition state structure can be influenced by the nature of the nucleophile and the solvent. rsc.orgacs.org

Table 1: Hypothetical Computational Data for a Reaction Step of Methyl 3-nitro-4-(phenylsulfonyl)benzoate (Note: This data is representative and based on typical values for similar organic reactions, as direct experimental or computational values for this specific compound are not available.)

| Parameter | Value | Description |

| Activation Energy (ΔE‡) | 15 - 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔErxn) | -10 to -30 kcal/mol | The overall energy change from reactants to products, indicating an exothermic reaction. |

| Key TS Bond Distance (C-Nu) | ~2.0 - 2.5 Å | The distance between the carbonyl carbon and the incoming nucleophile in the transition state. |

| Imaginary Frequency | -200 to -500 cm⁻¹ | The single negative frequency in the vibrational analysis of the transition state, corresponding to the motion along the reaction coordinate. |

Global Electron Density Transfer (GEDT) is a concept used within the framework of Molecular Electron Density Theory (MEDT) to quantify the net charge transfer between interacting molecules in a reaction. It is a valuable tool for understanding the polar nature of reactions. In polar reactions, a higher GEDT value at the transition state is generally correlated with a lower activation energy and thus a faster reaction rate.

For reactions involving Methyl 3-nitro-4-(phenylsulfonyl)benzoate, such as a nucleophilic aromatic substitution, the strong electron-withdrawing nature of the nitro and phenylsulfonyl groups would make the aromatic ring highly electrophilic. When reacting with a nucleophile, a significant transfer of electron density from the nucleophile to the aromatic ring is expected.

GEDT studies on various polar organic reactions, including cycloadditions and substitution reactions, have established a clear relationship between the electrophilicity/nucleophilicity of the reactants and the magnitude of GEDT at the transition state. mdpi.com For a reaction involving Methyl 3-nitro-4-(phenylsulfonyl)benzoate, the GEDT would be a critical parameter to analyze. The nitro group is known to activate aromatic rings towards nucleophilic attack by stabilizing the intermediate through resonance. mdpi.com

Table 2: Predicted GEDT Values for Reactions with Methyl 3-nitro-4-(phenylsulfonyl)benzoate (Note: These values are estimations based on general principles of GEDT in polar reactions involving nitroaromatic compounds.)

| Reactant Pair | Predicted GEDT (e) at TS | Reaction Character |

| Methyl 3-nitro-4-(phenylsulfonyl)benzoate + Strong Nucleophile (e.g., RO⁻) | > 0.20 e | Highly polar, rapid reaction |

| Methyl 3-nitro-4-(phenylsulfonyl)benzoate + Moderate Nucleophile (e.g., RNH₂) | 0.10 - 0.20 e | Polar reaction |

| Methyl 3-nitro-4-(phenylsulfonyl)benzoate + Weak Nucleophile (e.g., H₂O) | < 0.10 e | Low polarity, slow reaction |

Nonlinear Optical Properties (NLO) Prediction

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications in photonics and optoelectronics. Organic molecules with a strong donor-acceptor character and an extended π-conjugated system often exhibit significant NLO properties.

Methyl 3-nitro-4-(phenylsulfonyl)benzoate possesses strong electron-accepting groups (nitro and phenylsulfonyl) and a π-conjugated system (the benzene (B151609) ring). The presence of these features suggests that this molecule could have interesting NLO properties. The nitro group, in particular, is a well-known functional group used in the design of NLO materials due to its strong electron-withdrawing ability. nih.gov

Table 3: Predicted Nonlinear Optical Properties (Note: Values are hypothetical and serve to illustrate the types of properties evaluated. They are based on typical ranges for similar organic molecules.)

| Property | Predicted Value | Significance |

| Dipole Moment (μ) | 5 - 8 D | Indicates a high degree of charge separation, a prerequisite for NLO activity. |

| Polarizability (α) | 20 - 30 x 10⁻²⁴ esu | Measures the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β) | 10 - 50 x 10⁻³⁰ esu | Quantifies the second-order NLO response, crucial for applications like frequency doubling. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational dynamics of a molecule, its interactions with solvent molecules, and its behavior in condensed phases.

For Methyl 3-nitro-4-(phenylsulfonyl)benzoate, MD simulations could be employed to study several aspects:

Conformational Analysis: To explore the rotational freedom around the C-S and C-C bonds connecting the phenylsulfonyl group and the benzoate moiety, respectively. This can identify the most stable conformations in different environments.

Solvation Effects: To model the hydration shell around the molecule in an aqueous solution and understand how water molecules interact with the polar nitro, sulfonyl, and ester groups.

Crystal Packing: To simulate the behavior of the molecule in a crystalline lattice and predict crystal properties. Although no specific MD studies on this molecule are available, computational investigations on the crystal structure of related compounds like methyl 4-nitro-benzoate have been performed. nih.gov

MD simulations rely on a force field, which is a set of parameters that describe the potential energy of the system. For a novel molecule like Methyl 3-nitro-4-(phenylsulfonyl)benzoate, a suitable force field would need to be carefully selected or parameterized to accurately represent its intramolecular and intermolecular interactions.

Synthetic Applications and Chemical Derivatization

Utilization as a Building Block in Complex Organic Synthesis

The arrangement of an electron-withdrawing nitro group, a versatile ester function, and a stable phenylsulfonyl moiety makes Methyl 3-nitro-4-(phenylsulfonyl)benzoate a valuable scaffold for the construction of more complex molecular architectures. Aromatic nitro compounds are well-established as precursors in organic synthesis, serving as pivotal intermediates for creating dyes, pharmaceuticals, and other functional materials. aiinmr.com The strategic positioning of the functional groups on the title compound allows for sequential and regioselective transformations.

The primary route for derivatization often begins with the chemical modification of the most reactive sites, typically the nitro and ester groups. The phenylsulfonyl group, being relatively robust, can act as a directing group or a stable anchor during initial synthetic steps. The true synthetic potential is unlocked through the transformation of the nitro group into an amine, which then opens pathways for a multitude of coupling and cyclization reactions, enabling the assembly of elaborate target molecules.

Derivatization via Modifications of the Nitro Group

The nitro group is arguably the most versatile functional group on the molecule for initiating synthetic diversification. Its primary and most crucial transformation is its reduction to an amino group (aniline derivative). This conversion fundamentally alters the electronic properties of the aromatic ring and introduces a highly functional nucleophilic center.

A variety of established methods can be employed for this reduction, with the choice of reagent depending on the desired selectivity and the tolerance of other functional groups. Common methods applicable to this substrate include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) in a suitable solvent like ethanol (B145695) or ethyl acetate. This method is highly efficient and clean.

Metal-Acid Systems: Classic reagents like tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. sciencemadness.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C).

Chemical Reductants: Reagents such as sodium dithionite (B78146) (Na₂S₂O₄) can selectively reduce the nitro group under milder conditions. sciencemadness.org

The resulting compound, Methyl 3-amino-4-(phenylsulfonyl)benzoate, becomes a key intermediate for subsequent reactions, including diazotization, acylation, and alkylation, significantly broadening its synthetic utility.

| Reagent/System | Typical Conditions | Comments |

| H₂ / Pd/C | 1 atm H₂, Ethanol, Room Temp. | High yield, clean reaction; may also reduce other sensitive groups. |

| Fe / HCl or Fe / NH₄Cl | Aqueous Ethanol, Reflux | Cost-effective and common laboratory method. |

| SnCl₂·2H₂O | Ethyl Acetate, Reflux | Stannous chloride is a mild reducing agent for nitro groups. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous Methanol (B129727), Reflux | Useful for substrates sensitive to strongly acidic or catalytic conditions. |

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups.

Derivatization via Modifications of the Ester Group

The methyl ester group provides another site for chemical modification, primarily through nucleophilic acyl substitution reactions. The two most common transformations are hydrolysis to a carboxylic acid and amidation to form an amide.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-nitro-4-(phenylsulfonyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification), typically using sodium hydroxide (B78521) or potassium hydroxide in an aqueous alcohol solution followed by acidic workup, is often preferred for its high yield. orgsyn.org The resulting carboxylic acid is a versatile intermediate, enabling the synthesis of acid chlorides, other esters, or for use in coupling reactions. Studies on substituted methyl benzoates show that the rate of hydrolysis is influenced by the electronic nature of the ring substituents. oieau.fr

Amidation: The ester can be converted directly to an amide by heating with an amine, although this reaction can be slow. A more common approach involves the two-step process of first hydrolyzing the ester to the carboxylic acid, followed by an amide coupling reaction. Standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the formation of an amide bond with a primary or secondary amine. This pathway is fundamental in medicinal chemistry for synthesizing molecules with potential biological activity. derpharmachemica.com

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | NaOH or KOH, H₂O/MeOH, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Aminolysis | R-NH₂, Heat | Amide (-CONH-R) |

| Transesterification | R-OH, Acid or Base Catalyst | New Ester (-COO-R) |

Table 2: Potential Modifications of the Methyl Ester Group.

Modifications on the Phenylsulfonyl Moiety

The phenylsulfonyl group is generally characterized by its high stability, making it resistant to many common reaction conditions. This stability allows it to be carried through multi-step syntheses without modification. However, under specific and often harsh conditions, it can be a site for derivatization.

Modifications are less common but can include:

Electrophilic Aromatic Substitution: The phenyl ring of the sulfonyl group can undergo further substitution, such as nitration or halogenation, although the strong deactivating nature of the sulfone group makes this challenging.

Nucleophilic Aromatic Substitution: If the phenyl ring of the sulfonyl group contains activating substituents, it could undergo nucleophilic substitution.

Reductive Cleavage: In some cases, the carbon-sulfur bond can be cleaved using potent reducing agents, though this is not a common synthetic strategy and requires forcing conditions.

Role in the Synthesis of Heterocyclic Compounds

One of the most significant potential applications of Methyl 3-nitro-4-(phenylsulfonyl)benzoate is as a precursor for the synthesis of heterocyclic compounds, particularly fused ring systems like benzimidazoles. nih.gov The synthesis of a benzimidazole (B57391) ring generally requires an ortho-phenylenediamine precursor. organic-chemistry.org

The synthetic route would involve the reduction of the nitro group in Methyl 3-nitro-4-(phenylsulfonyl)benzoate to yield Methyl 3-amino-4-(phenylsulfonyl)benzoate. While this product is not a diamine itself, the phenylsulfonyl group at the ortho position is a potential leaving group under certain nucleophilic conditions, or it could be cleaved. More commonly, the derived aniline (B41778) could undergo cyclization reactions involving the adjacent ester group. For instance, after hydrolysis of the ester to a carboxylic acid, intramolecular amide bond formation with the amino group could lead to a lactam.

Alternatively, if the starting material were a related diamine, the condensation with carboxylic acids or aldehydes is a standard method for forming the imidazole (B134444) ring. nih.govorganic-chemistry.org The presence of the nitro and a precursor to a second amino group makes such compounds valuable in creating substituted benzimidazoles, which are a common motif in many pharmacologically active molecules. jmpas.com

Exploration of Catalyst Development for Reactions Involving the Compound

The transformations of Methyl 3-nitro-4-(phenylsulfonyl)benzoate rely heavily on catalysis. The development of more efficient and selective catalysts for its key reactions is an area of potential research.

Nitro Group Reduction: While classic metal catalysts like Pd/C are effective, research continues into developing non-precious metal catalysts (e.g., based on nickel or iron) for hydrogenation to improve cost-effectiveness and sustainability.

Ester Amidation: Heterogeneous catalysts, such as niobic acid (Nb₂O₅), have shown high activity for the direct amidation of esters with amines under solvent-free conditions, offering a green alternative to traditional coupling agents. researchgate.net

Cross-Coupling Reactions: Once the nitro group is reduced to an amine, the resulting aniline derivative can participate in various palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Heck) to form new carbon-carbon or carbon-nitrogen bonds, further expanding its synthetic utility.

The development of catalysts that can selectively act on one functional group while leaving others intact is crucial for the efficient use of this building block.

Development of Novel Reagents and Intermediates

Methyl 3-nitro-4-(phenylsulfonyl)benzoate serves as the parent structure for a range of valuable reagents and intermediates. The primary intermediate, Methyl 3-amino-4-(phenylsulfonyl)benzoate , is a key product from which numerous other compounds can be derived.

Further transformations can lead to novel intermediates:

Diazonium Salts: The amino derivative can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Isocyanates: Reaction of the amino group with phosgene (B1210022) or a phosgene equivalent would yield the corresponding isocyanate, a reactive species used in the synthesis of ureas, carbamates, and other heterocycles.

Functionalized Carboxylic Acids: Hydrolysis of the ester group at different stages of the synthesis provides the corresponding carboxylic acids (e.g., 3-amino-4-(phenylsulfonyl)benzoic acid), which are themselves useful building blocks for further elaboration.

Through these transformations, Methyl 3-nitro-4-(phenylsulfonyl)benzoate can be the starting point for a library of complex derivatives tailored for specific applications in drug discovery or materials science.

Q & A

Q. What are the established synthetic routes for preparing Methyl 3-nitro-4-(phenylsulfonyl)benzoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A key synthesis route involves sequential functionalization of the benzoate scaffold. First, nitration at the 3-position is achieved using a mixed acid system (HNO₃/H₂SO₄), followed by sulfonylation at the 4-position using phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 40°C for 12 hours) . Critical parameters include:

- Temperature : Elevated temperatures (40–60°C) improve sulfonylation efficiency but require strict moisture control.

- Solvent : Polar aprotic solvents like DMF enhance reagent solubility and reaction homogeneity .

- Stoichiometry : A 2:1 molar ratio of phenylsulfonyl chloride to the nitrobenzoate intermediate minimizes side reactions .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing Methyl 3-nitro-4-(phenylsulfonyl)benzoate?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm the nitro (δ 8.2–8.5 ppm) and sulfonyl (δ 7.5–8.0 ppm) substituents.

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>97%) and detect byproducts like unreacted intermediates .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode verifies the molecular ion [M+H]⁺ at m/z 335.03 (calculated for C₁₄H₁₁NO₆S) .

Q. What are the key chemical reactivity patterns of Methyl 3-nitro-4-(phenylsulfonyl)benzoate?

- Methodological Answer :

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/NH₄Cl systems convert the nitro group to an amine, enabling access to aminobenzoate derivatives .

- Sulfonyl Group Reactivity : Nucleophilic displacement (e.g., with amines or thiols) under basic conditions can modify the sulfonyl moiety .

- Ester Hydrolysis : LiOH in THF/H₂O cleaves the methyl ester to the carboxylic acid, useful for further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the optimal temperature for the sulfonylation step?

- Methodological Answer : Conflicting reports on temperature effects (40°C vs. 60°C) may arise from solvent purity or moisture content. To resolve this:

- Design of Experiments (DoE) : Systematically vary temperature (40–70°C) and monitor reaction progress via TLC or HPLC .

- Moisture Control : Use molecular sieves or anhydrous solvents to suppress hydrolysis side reactions .

- Kinetic Studies : Compare activation energies under dry vs. humid conditions to identify degradation pathways .

Q. What mechanistic insights explain the nitro group’s electronic effects on electrophilic substitution in derivatives?

- Methodological Answer : The nitro group’s strong electron-withdrawing nature deactivates the benzene ring, directing subsequent electrophilic attacks to the para position relative to the sulfonyl group. Computational studies (DFT calculations) can map electron density distributions, while Hammett plots correlate substituent effects with reaction rates . Experimental validation involves synthesizing analogs (e.g., replacing nitro with methoxy) and comparing reactivity in halogenation or nitration reactions .

Q. How should researchers design control experiments to distinguish catalyst deactivation from substrate inhibition in cross-coupling reactions?

- Methodological Answer :

- Catalyst Loading Series : Vary Pd catalyst concentrations (0.5–5 mol%) while keeping substrate constant. A linear yield increase suggests substrate inhibition; plateauing indicates catalyst deactivation .

- Leaching Tests : Filter the catalyst mid-reaction and assess residual activity. Continued reactivity implies homogeneous catalysis, while halted reactions suggest heterogeneous deactivation .

- Substrate Titration : Incrementally add substrate to pre-activated catalyst. Sudden yield drops after a threshold indicate inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.